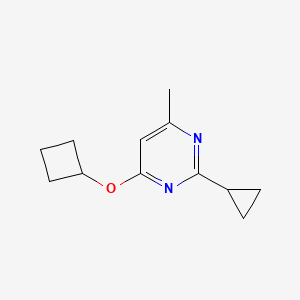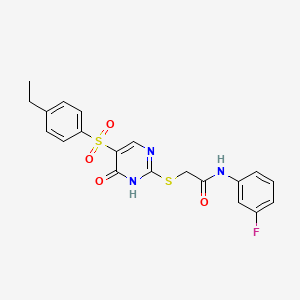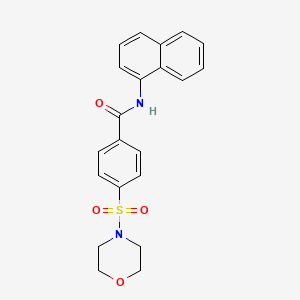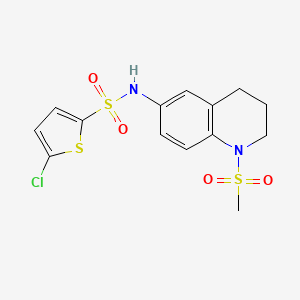![molecular formula C11H10N4OS2 B2776292 3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one CAS No. 1322605-18-4](/img/structure/B2776292.png)
3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the retrieved papers . More research would be needed to provide a comprehensive analysis of its chemical reactions.Scientific Research Applications
Synthesis of Novel Compounds
Various functionalized derivatives of cyclopenta and thieno triazolo pyrimidinones have been synthesized, exploring the regioselectivity and mechanism of reactions. These synthetic pathways offer a foundation for developing compounds with potential applications in medicinal chemistry and pharmaceuticals. For instance, Shawali et al. (2006) synthesized different functionalized derivatives through reactions of hydrazonoyl halides with either thioxo or methylthio derivatives, indicating a method for creating diverse bioactive molecules (Shawali, Ali, Ali, & Osman, 2006).
Biological Activities
Research has also delved into the biological evaluation of these synthesized compounds, investigating their potential antimicrobial and antitumor activities. For example, Said et al. (2004) prepared a series of thiazolopyrimidine derivatives, testing them as antimicrobial and antitumor agents, with some showing promising antimicrobial activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004). Similarly, Prasad et al. (2007) synthesized novel triazolothienopyrimidines and evaluated their antibacterial activity, finding that all compounds showed activity comparable with standard treatments (Prasad, Prashanth, Shilpa, & Pran Kishore, 2007).
Advanced Synthetic Techniques
The research also emphasizes advanced synthetic techniques, including microwave-assisted synthesis and one-pot reactions, to develop thieno pyrimidinone derivatives. These methods not only streamline the synthesis process but also open avenues for creating compounds with enhanced biological activities. El Azab and Abdel‐Hafez (2015) reported the microwave-assisted synthesis of thiazolidinone derivatives containing thieno[3,4-d]pyrimidine-4-one moiety, showcasing a method for producing potential antimicrobial agents with efficient and fast synthesis steps (El Azab & Abdel‐Hafez, 2015).
Safety and Hazards
Future Directions
Given the limited information available on this specific compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications in various fields, particularly medicinal chemistry, could be explored .
properties
IUPAC Name |
6-methylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(9),2,5,10(14)-tetraen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS2/c1-17-11-14-13-10-12-8-7(9(16)15(10)11)5-3-2-4-6(5)18-8/h2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNMAPGOOVFEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC2=NC3=C(C4=C(S3)CCC4)C(=O)N21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2776213.png)






![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)
![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)
![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

